molecular formula C12H10O3 B1362554 3-Methoxy-2-naphthoic acid CAS No. 883-62-5

3-Methoxy-2-naphthoic acid

Cat. No. B1362554
CAS RN: 883-62-5
M. Wt: 202.21 g/mol
InChI Key: RTBQQRFTCVDODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid . It has a linear formula of CH3OC10H6CO2H, a CAS Number of 883-62-5, and a molecular weight of 202.21 .


Synthesis Analysis

3-Methoxy-2-naphthoic acid can be prepared from 3-hydroxy-2-naphthoic acid, via methylation . It can also be used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist .


Molecular Structure Analysis

The SMILES string of 3-Methoxy-2-naphthoic acid is COc1cc2ccccc2cc1C(O)=O . The InChI is 1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) .

Scientific Research Applications

Catalysis and Synthesis

3-Hydroxy-2-naphthoic acid derivatives, closely related to 3-Methoxy-2-naphthoic acid, are significant in the production of organic azo pigments, medicines, and pesticides. Notably, the synthesis of 3-hydroxy-2-naphthoic acid anilide, used in these applications, has been facilitated by effective catalysts like phosphorus trichloride and antimony trifluoride, offering a practically quantitative yield under relatively mild conditions (Shteinberg, 2022).

Solubility and Thermodynamics

The solubility of 3-hydroxy-2-naphthoic acid in various solvents, including methanol and ethanol, has been extensively studied. This research is crucial for practical applications, providing data for thermodynamic studies and supporting its use in different solvent environments (Fan et al., 2018).

Photophysical Properties

The spectral and photophysical properties of 3-hydroxy-2-naphthoic acid have been a subject of interest. This compound exhibits unique fluorescence characteristics, which can form different emitting species in various media. These properties are attributed to processes like excited state intramolecular proton transfer (ESIPT), making it relevant in the study of photochemistry (Mishra et al., 2001).

Analytical Chemistry Applications

In analytical chemistry, 3-hydroxy-2-naphthoic acid has been used to develop a spectrofluorimetric method for its determination. This approach involves forming a ternary complex with zirconium (IV) and β-cyclodextrin, resulting in enhanced fluorescence intensity. This method has been applied to the determination of this acid in river water, showcasing its environmental monitoring applications (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Nucleophilic Aromatic Substitution

Research on ortho-lithium/magnesium carboxylate-driven nucleophilic aromatic substitution reactions on unprotected naphthoic acids, including 1- and 2-naphthoic acids, has shown promising results. These findings are significant in organic synthesis, offering efficient ways to achieve substitution without the need for metal catalysts or protection of the carboxyl group (Aissaoui et al., 2012).

Environmental and Industrial Applications

The study of 3-hydroxy-2-naphthoic acid also extends to environmental and industrial applications. For instance, its inclusion compounds and reaction with various solvents or ligands provide insights into co-crystal and salt formation, influencing its use in environmental cleanup and waste water treatment (Jacobs et al., 2010).

properties

IUPAC Name

3-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQQRFTCVDODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061259
Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-naphthoic acid

CAS RN

883-62-5
Record name 3-Methoxy-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-2-naphthoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxylic acid, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-3-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-methoxy-2-naphthoate (6.28 g, 29.10 mmol) and water (10 mL) in MeOH (100 mL) at room temp. was treated with a 1 N NaOH solution (33.4 mL, 33.4 mmol). The mixture was heated at the reflux temp. for 3 h, cooled to room temp., and made acidic with a 10% citric acid solution. The resulting solution was extracted with EtOAc (2×100 mL). The combined organic layers were washed with a saturated NaCl solution, dried (MgSO4) and concentrated under reduced pressure. The residue was triturated with hexane then washed several times with hexane to give 3-methoxy-2-naphthoic acid as a white solid (5.40 g, 92%): 1H-NMR (DMSO-d6) δ 3.88 (s, 3H), 7.34-7.41 (m, 2H), 7.49-7.54 (m, 1H), 7.83 (d, J=8.09 Hz, 1H), 7.91 (d, J=8.09 Hz, 1H), 8.19 (s, 1H), 12.83 (brs, 1H).
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
33.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The methyl 3-methoxy-2-naphthoate was diluted with excess 5 percent sodium hydroxide solution and the mixture was heated at its reflux temperature until the solution was clear. The solution was acidified with hydrochloric acid to provide a precipitate which was separated by filtration. Recrystallization from benzene provided the known intermediate 3-methoxy-2-naphthoic acid, m.p. 130°-132° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Five grams of 2-hydroxy-3-naphthoic acid was dissolved in 220 ml of dimethyl formamide, 3.74 grams of sodium hydride was added thereto little by little with ice cooling and stirring, then 11.0 grams of methyl iodide was added, and the mixture was stirred at room temperature for twelve hours. The reaction solution was partitioned between benzene and water, the benzene layer was collected, dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was dried. To this were added 10 ml of water, 90 ml of methyl cellosolve and 5.0 grams of potassium hydroxide, the mixture was heated to reflux for forty minutes with stirring, the reaction solution was poured over ice water, the mixture was acidified with diluted hydrochloric acid, and the separated mass was extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was crystallized from n-hexane to afford 2-methoxy-3-naphthoic acid. The yield was 4.62 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-naphthoic acid
Reactant of Route 3
3-Methoxy-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-naphthoic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-naphthoic acid

Citations

For This Compound
62
Citations
ED Bergmann, Y Hirshberg, S Pinchas - Journal of the Chemical …, 1950 - pubs.rsc.org
… 3-methoxy-2-naphthoic acid (11) and its methyl ester are colourless. As no theoretical … 1 shows the absorption spectra of dioxan solutions of 3-hydroxy- and 3-methoxy-2-naphthoic acid …
Number of citations: 22 pubs.rsc.org
M Ōki, M Hirota, S Hirofuji - Spectrochimica Acta, 1966 - Elsevier
… The infra-red Y o_H spectrum of 3-methoxy-2-naphthoic acid in dilute carbon tetrachloride solution. … The ultra-violet spectrum of 3-methoxy-2-naphthoic acid in various solvents. …
Number of citations: 14 www.sciencedirect.com
EL ELIEL, TE HOOVER - The Journal of Organic Chemistry, 1959 - ACS Publications
… This material did not depress themelting point of a sample ofl,2,3,4-tetrahydro-2naphthoic acid (V) obtained in the reduction of 3-methoxy2-naphthoic acid (see below). The literature14 …
Number of citations: 17 pubs.acs.org
PJ Kovi, SG Schulman - Analytical Chemistry, 1973 - ACS Publications
… 3-Methoxy-2-naphthoic acid was … This conclusion is consistent with the spectroscopic behavior of 3-methoxy-2-naphthoic acid and methyl 3-hydroxy-2naphthoate as reported by Hirota (…
Number of citations: 33 pubs.acs.org
K Peters, EM Peters, S Schneider… - … für Kristallographie-New …, 1999 - degruyter.com
Crystal structure of 3-methoxy-2-naphthoic acid phenyl ester, … Crystal structure of 3-methoxy-2-naphthoic acid phenyl ester, … 3-Methoxy-2-naphthoic acid phenyl ester …
Number of citations: 2 www.degruyter.com
WR Ware, PR Shukla, PJ Sullivan… - The Journal of Chemical …, 1971 - pubs.aip.org
… Methyl3-hydroxy-2-naphthoate and 3-methoxy-2-naphthoic acid were synthesized by standard methods and purified by recrystallization. Melting points agreed with the literature. Dry …
Number of citations: 47 pubs.aip.org
K Hirota - Zeitschrift für Physikalische Chemie, 1962 - degruyter.com
Introduction Since the investigations on fluorescence by Förster1, the protoly-tic reactions of several kinds of compounds in thefirst singlet excited state, were investigated completely by …
Number of citations: 21 www.degruyter.com
LG Bray, JFJ Dippy, SRC Hughes… - Journal of the Chemical …, 1957 - pubs.rsc.org
… AA Goldberg of Ward, Blenkinsop and Co., Ltd., and 3-methoxy-2-naphthoic acid by Dr. K. Kemdge whom we thank. … 3-Methoxy-2-naphthoic acid * 0.06629 …
Number of citations: 23 pubs.rsc.org
AR Murthy, NS Sundar, GSRS Rao - Tetrahedron, 1982 - Elsevier
… Reductive methylation of 3-methoxy-2-naphthoic acid 14 gave a mixture of 11 and 20, while with 3 equiv of metal gave a mixture of 11 and 3-methoxy-2-methyl-1,2-dihydro2-naphthoic …
Number of citations: 18 www.sciencedirect.com
S Li - 2018 - oaktrust.library.tamu.edu
… naphthoic acids will additional functional groups such as 3-methoxy-2-naphthoic acid, 3- … efficiency of 2-naphthoic acid and 3-methoxy-2-naphthoic acid are better adsorbed on COOH-…
Number of citations: 3 oaktrust.library.tamu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.